molecular formula C10H9NO2 B15332074 2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one

2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B15332074
M. Wt: 175.18 g/mol
InChI Key: RHUWGZPNPOJKIF-UHFFFAOYSA-N
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Description

2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached at the 2 and 7 positions. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one can be synthesized through several methods. One common method involves the reaction of anthranilic acid with acetic anhydride in the presence of acetic acid. The reaction mixture is refluxed, and the product is isolated by removing the excess solvent under reduced pressure . Another method involves the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which yields various 1,2-dihydroquinolines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted benzoxazines .

Scientific Research Applications

2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as GABA receptors and reverse transcriptase . The compound’s biological activity is attributed to its ability to form stable complexes with these targets, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazine derivatives.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2,7-dimethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H9NO2/c1-6-3-4-8-9(5-6)11-7(2)13-10(8)12/h3-5H,1-2H3

InChI Key

RHUWGZPNPOJKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC(=N2)C

Origin of Product

United States

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